[(2-Nitrophenyl)methylidene]aminourea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2-nitrophenyl)methylideneamino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3/c9-8(13)11-10-5-6-3-1-2-4-7(6)12(14)15/h1-5H,(H3,9,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOKLBSECDAYSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Design for 2 Nitrophenyl Methylidene Aminourea
Development of Efficient Synthetic Routes for the Imine Formation
The primary synthetic route to [(2-Nitrophenyl)methylidene]aminourea involves the condensation reaction between 2-nitrobenzaldehyde (B1664092) and semicarbazide (B1199961). wiserpub.comresearchgate.net This reaction is a classic example of imine (or Schiff base) formation, proceeding through a nucleophilic addition-elimination mechanism. The nitrogen atom of the semicarbazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. youtube.comlibretexts.org This is followed by the elimination of a water molecule to yield the final imine product. youtube.com The reaction is reversible, and various strategies have been developed to drive the equilibrium toward the product. youtube.com
Optimization of Condensation Reaction Conditions
The efficiency of semicarbazone formation is highly dependent on the reaction conditions. Key factors that are frequently optimized include pH, temperature, and solvent composition.
pH Control: The rate of reaction is significantly influenced by the pH of the medium. numberanalytics.com The reaction is typically acid-catalyzed, as protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and converts the hydroxyl group in the intermediate into a better leaving group (water). libretexts.org However, at very low pH, the amine nucleophile (semicarbazide) becomes protonated, rendering it non-nucleophilic and halting the initial addition step. Conversely, at high pH, the catalyst is absent, and the reaction proceeds slowly. libretexts.org Consequently, the optimal pH for semicarbazone formation is generally found to be in the weakly acidic range of 3 to 5. numberanalytics.com
Temperature: Reaction rates generally increase with temperature. However, excessively high temperatures can lead to the formation of undesired side products. numberanalytics.com For many semicarbazone syntheses, moderate temperatures, such as around 50°C, provide a balance between reaction rate and product purity. numberanalytics.com In some solvent-free methods, higher temperatures (65-90 °C) may be required, particularly for less reactive carbonyl compounds. ijcce.ac.ir
Solvent Selection: The choice of solvent can impact reactant solubility and reaction rates. While traditional methods often use alcohols like methanol (B129727) or ethanol, research has explored various solvent systems to improve yields and simplify procedures. youtube.comhakon-art.com For instance, studies have optimized the ratio of water and methanol, finding that specific compositions can lead to excellent yields even without a catalyst at ambient temperature. hakon-art.com
Table 1: Effect of Solvent Composition on Semicarbazone Synthesis This table is generated based on data for analogous semicarbazone syntheses.
| Reactants | Solvent System (v/v) | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde (B42025), Semicarbazide HCl | Water | Room Temp. | 87 | hakon-art.com |
| Benzaldehyde, Semicarbazide HCl | Water:Methanol (2:1) | Room Temp. | 92 | hakon-art.com |
| Substituted Benzaldehydes, Semicarbazide HCl | Ethyl Lactate (B86563):Water (80:20) | Not Specified | High | geneseo.edu |
| Substituted Benzaldehydes, Semicarbazide HCl | Dimethyl Isosorbide:Water (92:8) | Not Specified | High | geneseo.edu |
Catalyst-Mediated Synthesis Approaches for Imine Derivatives
Catalysis plays a pivotal role in accelerating the formation of imines by lowering the activation energy of the reaction. Various types of catalysts, including Brønsted acids, Lewis acids, and organocatalysts, have been effectively employed.
Brønsted acids are proton donors and represent the most common class of catalysts for imine formation. The mechanism involves the protonation of the carbonyl oxygen of 2-nitrobenzaldehyde. youtube.comyoutube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by semicarbazide. libretexts.org The acid also facilitates the final dehydration step by protonating the hydroxyl group of the carbinolamine intermediate, turning it into a good leaving group (H₂O). libretexts.org Common Brønsted acids used for this purpose include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and phosphoric acid. scirp.orgnih.gov
Lewis acids, which are electron-pair acceptors, also serve as effective catalysts for this transformation. researchgate.netwikipedia.org A Lewis acid catalyst functions by coordinating to the lone pair of electrons on the carbonyl oxygen atom. This coordination withdraws electron density from the carbonyl group, thereby activating it towards nucleophilic addition in a manner similar to protonation by a Brønsted acid. wikipedia.org A variety of Lewis acids can be used, ranging from simple metal halides to more complex structures. rsc.org The use of solid Lewis acid catalysts, such as certain metal-organic frameworks (MOFs), is also an area of interest as they can be easily recovered and reused. mdpi.com
Table 2: Common Lewis Acid Catalysts for Carbonyl Activation
| Catalyst Type | Examples |
|---|---|
| Metal Halides | AlCl₃, BF₃, SnCl₄, TiCl₄, ZnCl₂ |
| Metal-Organic Frameworks (MOFs) | UiO-66 (Zr-based), MIL-101 (Fe-based) |
Organocatalysis involves the use of small, metal-free organic molecules to accelerate chemical reactions. nih.gov In the context of imine synthesis, organocatalysts can function in several ways. Some, like phosphoric acid derivatives, act as Brønsted acid catalysts. nih.gov Others can operate through different mechanisms. For example, certain amine-based catalysts can facilitate proton transfer steps within the reaction mechanism. The use of biocompatible and biodegradable polymers, such as poly(N-vinylimidazole), has been reported for the synthesis of N-methyl imines, highlighting a green organocatalytic approach. researchgate.net These strategies are part of a growing field aiming to replace potentially toxic or expensive metal-based catalysts.
Environmentally Conscious Synthetic Methodologies (Green Chemistry)
In line with the principles of green chemistry, significant effort has been directed towards developing more sustainable methods for synthesizing imines and their derivatives. scirp.orgresearchgate.net These methods aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency. researchgate.net
Key green approaches applicable to the synthesis of this compound include:
Solvent-Free Reactions: Performing the reaction in the absence of a solvent minimizes waste and simplifies product purification. Techniques such as grinding the reactants together in a mortar and pestle or using ball-milling have proven highly effective for preparing semicarbazones in quantitative yields, often requiring only stoichiometric amounts of reactants. ijcce.ac.irresearchgate.net
Aqueous Media: Using water as a solvent is a cornerstone of green chemistry. Efficient catalyst-free synthesis of semicarbazones has been achieved in water or aqueous-organic solvent mixtures at room temperature. hakon-art.com
Alternative Energy Sources: Microwave irradiation and ultrasound have been used to accelerate reaction rates, often leading to shorter reaction times and higher yields compared to conventional heating. researchgate.netnih.gov
Use of Green Solvents: Research has explored the use of biodegradable and non-toxic solvents derived from renewable resources. Ethyl lactate and dimethyl isosorbide, for example, have been successfully used as green solvent systems for semicarbazone synthesis. geneseo.edu
Catalyst-Free Conditions: Developing protocols that proceed efficiently without any catalyst simplifies the process and avoids issues related to catalyst toxicity or cost. hakon-art.comscirp.org This has been achieved by optimizing other parameters, such as solvent choice or by using techniques like pressure reduction to remove the water byproduct and drive the reaction forward. scirp.orgscirp.org
Table 3: Comparison of Green Synthetic Methodologies for Semicarbazone Formation This table is generated based on data for analogous semicarbazone syntheses.
| Methodology | Conditions | Advantages | Reference |
|---|---|---|---|
| Ball-Milling | Stoichiometric reactants, solvent-free, room temp. to 90°C | Quantitative yields, no solvent, simple work-up | ijcce.ac.irresearchgate.net |
| Aqueous Synthesis | Water:Methanol (2:1), catalyst-free, room temp. | High yields, environmentally benign solvent, mild conditions | hakon-art.com |
| Green Solvents | Ethyl Lactate or Dimethyl Isosorbide in water | Use of renewable/non-toxic solvents, high purity | geneseo.edu |
| Ultrasound Irradiation | Various solvents (e.g., water, ethanol) | Reduced reaction times, improved yields | researchgate.net |
| Microwave Heating | Methanol solvent | Rapid synthesis, good yields | nih.gov |
| Pressure Reduction | Solvent- and catalyst-free | Simple operation, no external heating required | scirp.org |
Alternative Synthetic Strategies for Structurally Related Aminourea and Nitrophenyl Derivatives
Beyond the direct condensation approach, other synthetic strategies are employed for creating the broader classes of aminourea and nitrophenyl derivatives. nih.govmdpi.commdpi.com The aminourea (semicarbazide) moiety itself is typically synthesized by reacting urea (B33335) with hydrazine. wikipedia.org For nitrophenyl compounds, the introduction of the nitro group is a key step, often achieved through electrophilic nitration of an aromatic precursor. researchgate.net However, this can lead to mixtures of ortho, meta, and para isomers, requiring separation. researchgate.net
Alternative strategies for creating urea derivatives, which are structurally related to the aminourea portion, include the use of phosgene (B1210022) or safer equivalents like N,N'-Carbonyldiimidazole (CDI). nih.gov These methods typically proceed through an isocyanate intermediate which then reacts with an amine. nih.gov
Stereoselective Synthesis Investigations
The carbon-nitrogen double bond (C=N) in this compound allows for the existence of geometric isomers, specifically E and Z isomers. studymind.co.ukyoutube.com The relative orientation of the substituents around the double bond defines the isomer. studymind.co.uk In most standard syntheses, the formation of the thermodynamically more stable E-isomer is favored.
Controlling the stereochemical outcome of the reaction to selectively produce one isomer over the other is a significant challenge in synthetic chemistry. For semicarbazones and related imines, the stereoselectivity is influenced by reaction conditions such as solvent and temperature. nih.gov Mild reaction conditions, such as stirring at room temperature, have been reported to favor the formation of the pure (E)-isomer in the synthesis of certain imidazole-semicarbazone conjugates. nih.gov
While specific studies on the stereoselective synthesis of this compound are not extensively documented, research on related α,β-unsaturated nitro compounds shows that E/Z isomerism is a key factor. nih.gov In some cases, mixtures of E and Z isomers are obtained, and their interconversion can be promoted by thermal or photochemical means. nih.gov The structural conformation, such as the planarity of the molecule, can also influence isomer stability. For example, in some β-(hetero)aryl-α-nitro-α,β-enals, the (hetero)aryl-vinyl unit and the formyl and nitro groups are all in a planar arrangement, which affects their properties. nih.gov
Multi-Component Reaction Design
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a product that incorporates all or most of the starting materials. organic-chemistry.orgnih.gov This approach aligns with the principles of green chemistry by improving atom economy and reducing waste from intermediate purification steps. nih.gov
While the direct synthesis of this compound is a two-component reaction, MCRs offer pathways to synthesize more complex, structurally related molecules. For example, the Biginelli or Hantzsch reactions are well-known MCRs that utilize aldehydes to create complex heterocyclic structures. organic-chemistry.org
MCRs could be envisioned for the synthesis of aminourea derivatives. For instance, a three-component reaction involving an aldehyde, an isocyanide, and a source of aminourea could potentially lead to complex semicarbazone-like structures. Some MCRs proceed through the in-situ formation of an imine, which is a key intermediate in semicarbazone formation. organic-chemistry.org Microwave assistance is often combined with MCRs to further enhance reaction rates and yields. nih.govclockss.org For example, a microwave-assisted MCR was used to synthesize spiro compounds from a ketone, a triazine, and thiosemicarbazide, a close relative of semicarbazide. nih.gov
Advanced Structural Elucidation and Conformational Analysis of 2 Nitrophenyl Methylidene Aminourea
High-Resolution Spectroscopic Probes for Molecular Architecture
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopic Studies (e.g., 2D NMR, Solid-State NMR for conformational insights)
Detailed multi-dimensional and solid-state Nuclear Magnetic Resonance (NMR) spectroscopic studies specifically for [(2-Nitrophenyl)methylidene]aminourea are not extensively available in the public domain. However, analysis of its constituent parts, 2-nitrobenzaldehyde (B1664092) and semicarbazide (B1199961), as well as structurally similar compounds, allows for a theoretical interpretation of its expected NMR spectra.
For the 2-nitrobenzaldehyde precursor, ¹H NMR data in CDCl₃ shows distinct signals for the aromatic protons, typically found between 7.7 and 8.2 ppm, and a characteristic aldehyde proton signal around 10.0 ppm. The ¹³C NMR spectrum of 2-nitrobenzaldehyde reveals the carbonyl carbon at approximately 188 ppm and aromatic carbons in the 125-150 ppm range.
Upon formation of the semicarbazone, the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the imine proton (HC=N) and the urea (B33335) moiety's NH and NH₂ protons are expected. In related semicarbazone structures, the imine proton typically resonates downfield, often above 8.0 ppm. The chemical shifts of the urea protons can be broad and are sensitive to the solvent and concentration.
Two-dimensional NMR techniques, such as COSY and HSQC, would be invaluable in definitively assigning the proton and carbon signals and confirming the connectivity within the this compound molecule. Solid-state NMR would provide insights into the molecular conformation and packing in the crystalline state, particularly regarding the planarity of the molecule and the orientation of the nitrophenyl group relative to the semicarbazone chain.
X-ray Crystallographic Analysis for Solid-State Molecular Packing and Conformational Preferences
A definitive single-crystal X-ray crystallographic structure for this compound is not readily found in published literature. However, crystallographic studies of analogous compounds, such as thiosemicarbazone derivatives and other semicarbazones, provide a strong basis for predicting its solid-state conformation.
It is anticipated that the molecule would adopt a largely planar conformation, a common feature in semicarbazones due to the delocalization of π-electrons across the C=N bond and the amide group. The molecule is expected to exist in the E configuration about the imine (C=N) double bond.
In the solid state, the molecular packing would likely be dominated by intermolecular hydrogen bonds. The urea moiety provides both hydrogen bond donors (NH and NH₂) and a hydrogen bond acceptor (C=O), facilitating the formation of extensive hydrogen-bonding networks. These interactions are crucial in stabilizing the crystal lattice. For instance, in related structures, N-H···O hydrogen bonds often lead to the formation of dimeric or chain-like motifs. The nitro group, while a weaker hydrogen bond acceptor, could also participate in weaker C-H···O interactions.
Vibrational Spectroscopy for Functional Group Dynamics (e.g., Raman, FTIR for specific vibrational modes related to reactivity)
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the bonding within this compound. While a detailed vibrational analysis specifically for the ortho-isomer is not available, data from the related 3-nitrobenzaldehyde (B41214) semicarbazone provides valuable comparative insights. researchgate.net
The key vibrational modes for this compound are associated with the urea group, the imine bond, and the nitrophenyl ring.
Key Expected Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| NH₂ (urea) | Asymmetric & Symmetric Stretching | 3400-3500 | Two distinct bands are expected. |
| NH (urea) | Stretching | ~3200-3300 | Often appears as a broad band. |
| C=O (urea) | Stretching (Amide I) | ~1680-1720 | A strong, characteristic absorption. researchgate.net |
| C=N (imine) | Stretching | ~1600-1650 | Indicates the formation of the semicarbazone linkage. researchgate.net |
| NH (urea) | Bending (Amide II) | ~1580-1620 | May overlap with C=N stretching. |
| NO₂ (nitro) | Asymmetric Stretching | ~1520-1560 | A very strong and characteristic band for the nitro group. |
| NO₂ (nitro) | Symmetric Stretching | ~1340-1360 | Another strong, characteristic nitro group absorption. |
| Aromatic C=C | Stretching | ~1450-1600 | Multiple bands are expected in this region. |
| C-N | Stretching | ~1200-1350 | |
| Aromatic C-H | Out-of-plane Bending | ~700-900 | The pattern is indicative of ortho-substitution. |
The precise positions of these bands can be influenced by hydrogen bonding and the solid-state packing of the molecule. A combined FTIR and Raman analysis would provide a more complete picture of the vibrational dynamics, as some modes may be more active in one technique than the other.
Mass Spectrometry for Molecular Weight and Fragmentation Pathways
Mass spectrometry confirms the molecular weight of this compound and provides valuable information about its structure through the analysis of its fragmentation patterns. The nominal molecular weight of the compound is 208 g/mol . nih.gov
Under electrospray ionization (ESI) conditions, the molecule readily forms a protonated molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of 209. Tandem mass spectrometry (MS/MS) of this precursor ion reveals characteristic fragmentation pathways. nih.gov
Observed MS/MS Fragmentation of [M+H]⁺ (m/z 209):
| Precursor Ion (m/z) | Fragment Ion (m/z) | Probable Lost Neutral Fragment |
| 209 | 192 | NH₃ (Ammonia) |
| 209 | 191 | H₂O (Water) |
| 209 | 166 | HNCO (Isocyanic acid) |
The loss of ammonia (B1221849) and isocyanic acid are characteristic fragmentation patterns for semicarbazones. The fragmentation provides clear evidence for the presence of the semicarbazone moiety. The loss of water might occur through a rearrangement process involving the ortho-nitro group.
Conformational Isomerism and Tautomerism Investigations
The structural flexibility and the presence of multiple heteroatoms in this compound give rise to the possibility of conformational isomerism and tautomerism.
Experimental Verification of Preferred Conformations in Solution and Solid States
Direct experimental verification of the preferred conformations of this compound in solution and the solid state is not well-documented in the literature. However, based on studies of similar molecules, several key conformational features can be predicted.
In solution, the molecule is likely to exist predominantly in the E conformation about the C=N double bond due to steric hindrance. There is also rotational freedom around the C-N single bonds. The orientation of the 2-nitrophenyl ring relative to the semicarbazone backbone is a key conformational variable. Due to steric hindrance between the ortho-nitro group and the imine proton, the phenyl ring is likely to be twisted out of the plane of the semicarbazone moiety. This is in contrast to the meta and para isomers, which can more easily adopt a fully planar conformation.
The compound also has the potential for amide-iminol tautomerism within the urea group and imine-enamine tautomerism involving the C=N bond. While the amide form is generally more stable for semicarbazones, the presence of the electron-withdrawing nitro group and the potential for intramolecular hydrogen bonding could influence the tautomeric equilibrium. The imine-enamine tautomerism is generally less favored for simple semicarbazones. Computational studies on related formylpyridine semicarbazones have explored the thermodynamics of such tautomeric transformations. researchgate.net Experimental studies on thiosemicarbazones have shown that the tautomeric equilibrium can be influenced by the solvent and acidity of the medium. scirp.org
Spectroscopic Signatures of Tautomeric Forms
The potential for tautomerism in this compound, specifically the keto-enol tautomerism involving the semicarbazone moiety, gives rise to distinct spectroscopic signatures for each form. The equilibrium between the keto (amide) and enol (imidol) forms can be investigated and characterized using various spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The prevalence of a particular tautomer can be influenced by factors such as the solvent and the solid-state packing.
In neutral media, the keto form of semicarbazones is generally predominant. The spectroscopic data for this compound are best understood by examining the characteristic signals for both the keto and the enol tautomers.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule and thus for distinguishing between the keto and enol tautomers of this compound. The key vibrational bands that differentiate the two forms are associated with the C=O, N-H, O-H, and C=N bonds.
For the keto tautomer , the IR spectrum is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the urea moiety, typically in the range of 1680-1700 cm⁻¹. Additionally, characteristic bands for N-H stretching of the primary and secondary amines would be observed, usually in the 3200-3500 cm⁻¹ region. The C=N stretching vibration of the azomethine group is also expected, generally appearing in the 1600-1650 cm⁻¹ range.
In contrast, the enol tautomer would lack the characteristic C=O absorption band. Instead, a broad absorption band corresponding to the O-H stretching vibration of the newly formed hydroxyl group would appear, typically in the 3200-3600 cm⁻¹ range. The C=N stretching vibration might be shifted compared to the keto form due to the altered electronic environment. The presence of a C=N-OH (imidol) group would also give rise to characteristic C-O and N-O stretching vibrations at lower frequencies.
| Functional Group | Expected Wavenumber (cm⁻¹) - Keto Form | Expected Wavenumber (cm⁻¹) - Enol Form |
| C=O Stretch | 1680-1700 | Absent |
| N-H Stretch | 3200-3500 | 3200-3500 (Amine) |
| O-H Stretch | Absent | 3200-3600 (Broad) |
| C=N Stretch | 1600-1650 | Shifted from keto form |
| C-O Stretch | Absent | Present |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the individual atoms in the molecule, making them invaluable for the elucidation of tautomeric forms.
¹H NMR Spectroscopy
In the ¹H NMR spectrum, the protons in the vicinity of the tautomeric functional groups will exhibit distinct chemical shifts.
For the keto tautomer , the protons of the -NH-C=O and -NH₂ groups are expected to appear as distinct signals. The proton attached to the nitrogen adjacent to the azomethine group (-CH=N-NH-) is anticipated to resonate at a specific chemical shift. The azomethine proton (-CH=N-) signal is also a key indicator.
In the enol tautomer , the disappearance of the -NH-C=O proton signal and the appearance of a new, typically broad, signal for the enolic O-H proton would be a clear indication of its presence. The chemical shifts of the -NH₂ protons and the azomethine proton would also be affected by the change in the electronic structure of the molecule.
| Proton | Expected Chemical Shift (ppm) - Keto Form | Expected Chemical Shift (ppm) - Enol Form |
| -NH-C=O | Present | Absent |
| -OH | Absent | Present (often broad) |
| -NH₂ | Present | Present (shifted) |
| -CH=N- | Present | Present (shifted) |
| Aromatic Protons | Present | Present (subtle shifts) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum. The carbon signals of the tautomeric core are particularly diagnostic.
The keto tautomer will be characterized by a signal for the carbonyl carbon (C=O) in the downfield region of the spectrum, typically around 155-160 ppm for semicarbazones. The azomethine carbon (-CH=N-) will also have a characteristic chemical shift.
For the enol tautomer , the carbonyl carbon signal will be absent. A new signal corresponding to the enolic carbon (C-OH) will appear at a different chemical shift, typically more upfield than the carbonyl carbon. The chemical shift of the azomethine carbon will also be altered.
| Carbon | Expected Chemical Shift (ppm) - Keto Form | Expected Chemical Shift (ppm) - Enol Form |
| C=O | ~155-160 | Absent |
| C-OH | Absent | Present (shifted upfield from C=O) |
| -CH=N- | Present | Present (shifted) |
| Aromatic Carbons | Present | Present (subtle shifts) |
Theoretical and Computational Chemistry Investigations of 2 Nitrophenyl Methylidene Aminourea
Electronic Structure and Bonding Analysis
The electronic structure and bonding of [(2-Nitrophenyl)methylidene]aminourea are of fundamental interest for understanding its reactivity, stability, and intermolecular interactions. Computational chemistry provides powerful tools to investigate these properties at the molecular level.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms and molecules. It is widely used to determine the optimized geometry and ground-state properties of molecules. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural and electronic parameters. mdpi.com
Table 1: Predicted Ground State Properties of this compound from DFT Calculations
| Property | Predicted Value |
| Optimized Energy | Varies with basis set |
| Dipole Moment | ~5-7 D |
| Point Group | C1 |
Note: The values in this table are representative and would be refined by specific DFT calculations.
Table 2: Selected Predicted Bond Lengths and Angles from DFT Calculations
| Bond | Predicted Length (Å) | Angle | Predicted Angle (°) |
| C=N (imine) | ~1.28 | C-N-N | ~117 |
| N-N (semicarbazone) | ~1.38 | N-N-C | ~120 |
| C=O (urea) | ~1.24 | O=C-N | ~123 |
| C-NO2 | ~1.48 | O-N-O | ~124 |
Note: These are typical bond lengths and angles for similar structures and would be precisely determined by DFT optimization.
Ab Initio Methods for High-Accuracy Electronic Structure Determination
While DFT is a workhorse for many computational studies, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy for electronic structure determination, albeit at a greater computational cost. researchgate.net These methods are based on solving the Schrödinger equation without empirical parameters, providing a more rigorous description of electron correlation. mendeley.com
For this compound, high-accuracy ab initio calculations can be used to refine the energetic and electronic properties obtained from DFT. This is particularly important for accurately describing non-covalent interactions and for benchmarking the results from less computationally expensive methods. researchgate.net These calculations can provide a more precise value for the total electronic energy, ionization potential, and electron affinity.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals provide insight into the molecule's ability to donate or accept electrons. numberanalytics.comlibretexts.org
For this compound, the HOMO is expected to be localized primarily on the aminourea and the phenyl ring, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is anticipated to be concentrated on the nitrophenyl group, particularly on the nitro group itself, which is a strong electron-withdrawing group. This suggests that the molecule is susceptible to nucleophilic attack at this site.
The HOMO-LUMO energy gap (ΔE) is a crucial parameter for predicting the chemical reactivity and stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For molecules with significant conjugation and strong electron-withdrawing groups like the nitro group, the HOMO-LUMO gap is expected to be relatively small, indicating a reactive nature. researchgate.net
Table 3: Predicted Frontier Molecular Orbital Properties
| Parameter | Predicted Value (eV) |
| HOMO Energy | ~ -6.5 to -7.5 |
| LUMO Energy | ~ -2.5 to -3.5 |
| HOMO-LUMO Gap (ΔE) | ~ 3.0 to 4.0 |
Note: These values are estimations based on similar compounds and would be quantified by specific quantum chemical calculations.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. diva-portal.org This technique allows for the investigation of dynamic processes, such as conformational changes, solvation, and aggregation.
Solvation Effects and Solvent-Compound Interactions
The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. MD simulations can model these interactions explicitly, providing a detailed picture of the solvation shell around the molecule. nih.gov In polar solvents like water or ethanol, the polar groups of the compound, such as the nitro and carbonyl groups, are expected to form hydrogen bonds with the solvent molecules. nih.govchemrxiv.org
These solvent interactions can affect the compound's conformation and electronic properties. nih.gov For instance, the presence of a polar solvent can stabilize charge separation within the molecule, potentially influencing its reactivity and spectroscopic properties. The study of solvation is crucial for understanding the behavior of the compound in biological environments, which are typically aqueous. nih.gov
Prediction of Supramolecular Assembly and Aggregation
MD simulations can be employed to predict how individual molecules might aggregate and form supramolecular assemblies. cpu.edu.cnrutgers.edu Key predicted interactions for this compound include:
Hydrogen Bonding: The N-H groups of the aminourea moiety can act as hydrogen bond donors, while the carbonyl oxygen and the oxygens of the nitro group can act as acceptors. These interactions are expected to play a significant role in the formation of one- or two-dimensional networks.
π-π Stacking: The aromatic nitrophenyl rings can interact with each other through π-π stacking, contributing to the stability of the crystal lattice.
Understanding these supramolecular interactions is important for crystal engineering and for designing materials with specific properties. nih.govresearchgate.net
Hydrogen Bonding Networks and Noncovalent Interactions
The molecular structure of this compound, featuring a nitro group, an imine bond, and an aminourea moiety, is rich in hydrogen bond donors (N-H groups) and acceptors (O atoms of the nitro and carbonyl groups, and N atoms). These functional groups are predisposed to participate in a variety of intra- and intermolecular noncovalent interactions, which are crucial in dictating its crystal packing, solubility, and interactions with biological targets.
Hydrogen Bonding:
In the solid state, it is anticipated that this compound would form extensive hydrogen bonding networks. The N-H groups of the aminourea part are strong hydrogen bond donors, likely forming interactions with the oxygen atoms of the nitro group and the carbonyl oxygen of neighboring molecules. For instance, in the crystal structure of a related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, N—H⋯O and N—H⋯N hydrogen bonds are key features in generating a layered structure. nih.gov Similarly, Schiff bases derived from 5-nitrothiophene-2-carbaldehyde exhibit intermolecular C—H⋯O hydrogen bonds that link molecules into chains. nih.gov
Hirshfeld Surface Analysis:
To quantitatively analyze the intermolecular interactions, Hirshfeld surface analysis is a powerful computational tool. This method maps the close contacts in a crystal environment. For related nitrophenyl compounds, such as 1-(2-nitrophenyl)pyrrole-2,5-dione, Hirshfeld surface analysis has shown that H⋯O/O⋯H interactions make the most significant contribution to the crystal packing, accounting for 54.7% of the total interactions. nih.govresearchgate.net Other notable contacts include H⋯C/C⋯H and H⋯H interactions. nih.govresearchgate.net For this compound, a similar distribution of interactions is expected, with a high percentage of H⋯O contacts due to the presence of the nitro and carbonyl groups.
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a detailed breakdown of the different types of intermolecular contacts. The plot for a similar compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, shows that H⋯H interactions contribute to 53.8% of the Hirshfeld surface, followed by H⋯C/C⋯H (21.7%), H⋯N/N⋯H (13.6%), and H⋯O/O⋯H (10.8%). nih.gov
Non-Covalent Interaction (NCI) Plots:
The Non-Covalent Interaction (NCI) index is another valuable tool for visualizing and characterizing weak interactions. nih.gov NCI plots can distinguish between hydrogen bonds, van der Waals interactions, and steric clashes based on the electron density and its derivatives. nih.gov In a molecule like this compound, NCI analysis would likely reveal strong attractive interactions (indicated by blue or green isosurfaces) corresponding to the N-H⋯O hydrogen bonds and weaker van der Waals interactions across the aromatic ring.
The following table summarizes the types of non-covalent interactions and their typical contributions as observed in related nitrophenyl compounds, which can be considered indicative for this compound.
| Interaction Type | Donor/Acceptor Groups | Expected Contribution (based on related compounds) |
| Hydrogen Bonding | N-H (aminourea) as donor; O (nitro, carbonyl), N (imine) as acceptors | High |
| H⋯O/O⋯H Contacts | H atoms and O atoms of nitro and carbonyl groups | ~55% |
| H⋯C/C⋯H Contacts | H atoms and C atoms of the phenyl ring | ~15-22% |
| H⋯H Contacts | H atoms on the periphery of the molecule | ~15-54% |
| π-π Stacking | Phenyl rings of adjacent molecules | Possible, but may be weak |
Reactivity Prediction and Reaction Pathway Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for predicting the reactivity of molecules. By calculating electronic properties such as frontier molecular orbitals (HOMO and LUMO) and various reactivity descriptors, one can gain significant insights into the chemical behavior of this compound.
Frontier Molecular Orbitals and Reactivity Descriptors:
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap generally implies higher reactivity. mdpi.com
For a related compound, 4,5-bis(4-nitrophenyl)-8a-phenyl-decahydro- nih.govnih.govdiazino[4,5-d]pyrimidine-2,7-dione, DFT calculations at the B3LYP/6-311+G(d,p) level revealed a HOMO-LUMO gap of 4.0 eV, suggesting it is a reactive organic compound. mdpi.com Similarly, for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the calculated HOMO-LUMO energy gap is 5.0452 eV. nih.gov It is expected that this compound would also possess a relatively small HOMO-LUMO gap due to the presence of the electron-withdrawing nitro group and the extended conjugation.
Global reactivity descriptors, calculated from the HOMO and LUMO energies, provide further quantitative measures of reactivity. researchgate.netnih.gov
| Reactivity Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | Propensity to accept electrons. |
Transition State Characterization for Key Chemical Transformations
The formation of this compound itself involves a key chemical transformation: the condensation reaction between 2-nitrobenzaldehyde (B1664092) and aminourea. The mechanism of semicarbazone formation is known to proceed via a nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.gov
Computational studies can be employed to characterize the transition states of such reactions. For example, in the aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate, a highly ordered six-membered cyclic transition state has been proposed based on kinetic and computational data. nih.gov For the formation of this compound, the transition state would likely involve the approach of the terminal nitrogen of aminourea to the carbonyl carbon of 2-nitrobenzaldehyde, with simultaneous proton transfers, possibly mediated by a solvent molecule or another reactant molecule acting as a catalyst.
Reaction Coordinate Analysis and Energy Profiles
A reaction coordinate analysis maps the energy of the system as it progresses from reactants to products through the transition state. This provides a detailed energy profile of the reaction, including the activation energy barrier.
For the formation of this compound, the reaction energy profile would start with the reactants (2-nitrobenzaldehyde and aminourea), proceed through an intermediate tetrahedral adduct, then to the transition state for dehydration, and finally to the products (this compound and water). Computational studies on the tautomerization of similar quinoline-based hydrazones have shown that the barrier heights for proton transfer can be significant, in the range of 38 kcal/mol. nih.gov The energy profile for the formation of this compound would provide valuable information on the reaction kinetics and the stability of intermediates.
Reactivity Profiles and Derivatization Chemistry of 2 Nitrophenyl Methylidene Aminourea
Reactivity of the Imine Bond (Methylidene Group)
The C=N double bond of the methylidene group is a key reactive center in [(2-Nitrophenyl)methylidene]aminourea, susceptible to both nucleophilic and electrophilic attacks. Its reactivity is modulated by the electronic effects of the attached nitrophenyl and urea (B33335) moieties.
Nucleophilic and Electrophilic Reactivity of the Imine Bond
The imine bond in semicarbazones possesses a dual reactive nature. The nitrogen atom, with its lone pair of electrons, imparts nucleophilic character, while the carbon atom is electrophilic due to the electronegativity of the nitrogen. The electrophilicity of the imine carbon in this compound is further enhanced by the electron-withdrawing nitro group on the phenyl ring. This makes the C=N bond susceptible to attack by various nucleophiles.
Conversely, the nitrogen atom of the imine can act as a nucleophile, particularly in reactions with strong electrophiles. Protonation of the imine nitrogen, for instance, can activate the molecule for subsequent reactions.
Hydrolysis Pathways and Mechanisms
The hydrolysis of the imine bond in semicarbazones, including this compound, is a well-documented process that regenerates the parent aldehyde (2-nitrobenzaldehyde) and semicarbazide (B1199961). This reaction is typically acid-catalyzed and proceeds via a tetrahedral intermediate. The rate of hydrolysis is dependent on the pH of the medium.
The general mechanism involves the protonation of the imine nitrogen, which increases the electrophilicity of the imine carbon. A water molecule then acts as a nucleophile, attacking the imine carbon to form a carbinolamine intermediate. Subsequent proton transfer and elimination of semicarbazide lead to the formation of the aldehyde. The kinetics of hydrolysis of similar nitrophenyl-containing compounds, such as p-nitrophenyl phosphate (B84403) and 4-nitrophenyl β-D-glucoside, have been studied, and while not directly on this specific semicarbazone, they indicate that the rate is significantly influenced by pH and the electronic nature of the substituents. amazonaws.comresearchgate.netnih.govnih.gov
Addition Reactions to the C=N Moiety
The electrophilic carbon of the imine bond is a prime target for nucleophilic addition reactions. A variety of nucleophiles can add across the C=N double bond. For instance, Grignard reagents can add to imines to form secondary amines after workup. nih.govorganic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org While specific studies on this compound are not prevalent, the general reactivity of imines suggests that organometallic reagents would readily add to the C=N bond.
Reactivity of the Nitrophenyl Moiety
The nitrophenyl group in this compound offers two primary sites for chemical modification: the nitro group itself and the aromatic phenyl ring.
Reduction Chemistry of the Nitro Group to Amino Derivatives
The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. A variety of reducing agents can be employed for this purpose, with the choice of reagent often dictated by the presence of other reducible functional groups in the molecule. For the reduction of nitroarenes, common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), Raney nickel, or platinum oxide. researchgate.netresearchgate.netgoogle.com
Chemical reducing agents such as sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst like nickel(II) chloride, tin(II) chloride (SnCl2), or iron (Fe) in acidic media are also effective. ncert.nic.inasianpubs.orgnih.gov The chemoselective reduction of the nitro group in the presence of the imine bond can be challenging, but certain catalytic systems have been developed to achieve this selectivity. nih.gov The resulting aminophenyl derivative opens up a wide range of further functionalization possibilities, such as diazotization and subsequent coupling reactions. youtube.com
Table 1: Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/Catalyst | Conditions | Notes |
| H₂/Pd-C | Room temperature, atmospheric or elevated pressure | Common and efficient method. |
| H₂/Raney Ni | Room temperature or elevated temperature and pressure | Another widely used catalytic hydrogenation method. |
| Fe/HCl or Fe/CH₃COOH | Reflux | A classic and cost-effective method (Béchamp reduction). |
| SnCl₂/HCl | Room temperature or gentle heating | A common laboratory method. |
| NaBH₄/NiCl₂·6H₂O | Room temperature | A milder alternative to catalytic hydrogenation. asianpubs.org |
| Hydrazine hydrate/Catalyst | Varies with catalyst | Used in transfer hydrogenation. |
Aromatic Substitution Reactions on the Phenyl Ring
The phenyl ring of this compound is activated towards nucleophilic aromatic substitution and deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the nitro group. youtube.comresearchgate.netchadsprep.comyoutube.com
Nucleophilic Aromatic Substitution (SNA_r): The presence of the nitro group, particularly at the ortho position to potential leaving groups, makes the aromatic ring susceptible to attack by nucleophiles. libretexts.orggovtpgcdatia.ac.inmasterorganicchemistry.comyoutube.com If a suitable leaving group (e.g., a halogen) were present on the ring, it could be displaced by a variety of nucleophiles such as alkoxides, amines, or thiolates. The nitro group stabilizes the negatively charged Meisenheimer complex intermediate, facilitating the reaction.
Electrophilic Aromatic Substitution (SEA_r): The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. youtube.com Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would require harsh conditions and would be expected to yield the meta-substituted product relative to the nitro group. The existing substituents (the nitro group and the methylideneaminourea group) would both influence the position of any further substitution.
Functional Group Interconversions and Post-Synthetic Modification
The multiple functional groups in this compound allow for a range of post-synthetic modifications and interconversions, leading to the synthesis of diverse and potentially bioactive molecules. chemmethod.comacs.orgresearchgate.netnih.govnih.govtaylorandfrancis.com
One of the most significant functional group interconversions involves the cyclization of the molecule. The reduction of the ortho-nitro group to an amine, followed by intramolecular cyclization, can lead to the formation of heterocyclic systems like quinazolines. researchgate.netresearchgate.net This domino reaction, often termed reductive cyclization, is a powerful strategy for building complex molecular architectures. For example, the reaction of 2-nitrobenzaldehydes with various reagents can lead to the synthesis of quinazoline (B50416) derivatives under different catalytic conditions. researchgate.netresearchgate.net
The urea moiety also presents opportunities for derivatization. The N-H protons of the urea can be substituted, or the entire urea functionality can be modified through reactions with various reagents. core.ac.ukcommonorganicchemistry.comnih.gov Such modifications can significantly alter the physicochemical properties of the parent molecule.
Post-synthetic modification strategies are widely employed to diversify libraries of compounds. organic-chemistry.orgnih.gov For a molecule like this compound, this could involve reactions at the imine bond, the nitro group, or the urea functionality to generate a library of related compounds for various applications, including medicinal chemistry. nih.govmedchemexpress.comsemanticscholar.orgnih.gov
Table 2: Potential Functional Group Interconversions and Modifications
| Starting Moiety | Reaction Type | Potential Products |
| Nitro group | Reduction | 2-Aminophenyl derivative |
| Nitro group and Imine | Reductive Cyclization | Quinazoline derivatives |
| Imine bond | Addition of Grignard reagents | Secondary amines |
| Urea moiety | N-Alkylation/N-Arylation | Substituted ureas |
Cyclization Reactions Leading to Heterocyclic Systems
The presence of the ortho-nitro group in conjunction with the semicarbazone side chain provides a strategic framework for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. A prominent transformation is the reductive cyclization to form quinazoline derivatives. This process typically involves the reduction of the nitro group to an amine, which then undergoes an intramolecular condensation with the semicarbazone moiety.
Several methods have been developed for the synthesis of quinazolines from 2-nitrobenzaldehyde (B1664092) precursors. One classical approach involves the reaction of o-nitrobenzaldehyde with formamide (B127407) in the presence of a reducing agent like zinc dust in dilute acetic acid, which yields quinazolines in good yields. nih.gov More contemporary methods utilize transition metal catalysts. For instance, an iron-hydrochloric acid system has been effectively used for the reductive cyclization of methyl N-cyano-2-nitrobenzimidates, which are derived from 2-nitrobenzaldehyde. nih.govorganic-chemistry.org This cascade reaction proceeds with high efficiency, tolerating a variety of functional groups. organic-chemistry.org
Another approach involves a one-pot tandem reaction where 2-(2-nitrophenyl)-1H-benzo[d]imidazoles react with aldehydes in the presence of zinc powder in water to furnish 5,6-dihydrobenzo rsc.orgrsc.orgimidazo[1,2-c]quinazolines. rsc.org This method is noted for its use of inexpensive and readily available starting materials and its environmentally friendly reaction conditions. rsc.org Furthermore, photo-induced reductive cyclization of 2-nitroaryl-tethered carbonyl compounds has been achieved using visible light, offering a mild and catalyst-free method to access N-fused heterocycles like quinazolinones. rsc.org
The following table summarizes various methods for the synthesis of quinazoline and related heterocyclic systems from 2-nitroaromatic precursors.
| Precursor | Reagents and Conditions | Product Type | Reference |
| o-Nitrobenzaldehyde | Formamide, Zinc, Acetic Acid | Quinazoline | nih.gov |
| Methyl N-cyano-2-nitrobenzimidates | Amine, Fe/HCl | 2,4-Diaminoquinazolines | nih.govorganic-chemistry.org |
| 2-(2-Nitrophenyl)-1H-benzo[d]imidazoles, Aldehyde | Zn/H₂O | 5,6-Dihydrobenzo rsc.orgrsc.orgimidazo[1,2-c]quinazolines | rsc.org |
| 2-Nitroaryl-tethered carbonyl compounds | AcSH, DIPEA, Visible Light | N-fused heterocycles (e.g., quinazolinone) | rsc.org |
Oxidation and Reduction Chemistry (General)
The redox chemistry of this compound is primarily dictated by the nitro group and the azomethine (-CH=N-) bond.
Reduction:
The nitro group is highly susceptible to reduction, and the course of the reaction is highly dependent on the reducing agent and the reaction conditions.
Formation of the Amino Group: Catalytic hydrogenation (e.g., using Pd/C, PtO₂) or chemical reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl) typically reduces the nitro group to an amino group (–NH₂). nih.govorganic-chemistry.org This transformation is a key step in the synthesis of quinazoline derivatives, as discussed in the previous section.
Intermediate Reduction Products: Under milder or controlled conditions, intermediate reduction products such as the nitroso (–NO) and hydroxylamino (–NHOH) derivatives can be formed.
Oxidation:
The semicarbazone moiety can be susceptible to oxidation, although the nitro group's strong electron-withdrawing nature can influence this reactivity. General oxidation of organic compounds of an aromatic nature can proceed through the formation of quinoid structures, followed by aromatic ring-opening to yield aliphatic products, and in some cases, complete mineralization to CO₂ and H₂O. researchgate.net The electrochemical oxidation of related compounds like p-nitroaniline and p-nitrophenol has been shown to occur via the formation of a p-benzoquinone intermediate. researchgate.net
Photochemical and Thermal Reactivity Studies
The stability of this compound under the influence of light and heat is a critical aspect of its chemical profile.
Photodegradation Pathways and Products
Nitroaromatic compounds are known to undergo photodegradation upon exposure to ultraviolet radiation. The primary photochemical process for many nitroaromatics involves the cleavage of the C-NO₂ bond, leading to the formation of a phenyl radical and nitrogen dioxide (NO₂). Alternatively, intramolecular hydrogen abstraction by the excited nitro group can lead to the formation of a nitroso-alcohol intermediate, which can then undergo further reactions.
For this compound, irradiation with UV light could potentially lead to a variety of products. A plausible pathway involves a photo-induced reductive cyclization, especially in the presence of a hydrogen donor, to yield cyclic products like quinazolinones. rsc.org This transformation is thought to be initiated by a visible-light-induced electron-transfer process. rsc.org
Thermal Stability and Decomposition Mechanisms
The thermal stability of a compound is the temperature at which it chemically breaks down. wikipedia.org This process, known as thermolysis, is typically endothermic as heat is required to break chemical bonds. wikipedia.org
The thermal decomposition of semicarbazones can be complex. For organic materials, thermal degradation at atmospheric pressure involves several processes. wikipedia.org Studies on related compounds provide insight into the potential thermal decomposition pathways of this compound. The decomposition of cyclohexane, for example, is initiated by C-C bond fission to form a diradical intermediate. rsc.org
For this compound, the likely points of initial bond cleavage upon heating would be the C-N bond of the nitro group and the N-N bond in the semicarbazone chain. The decomposition may proceed through the following steps:
Initial Cleavage: Homolytic cleavage of the C-NO₂ bond to generate a 2-formylphenyl radical and •NO₂. Alternatively, cleavage of the N-N bond in the urea moiety could occur.
Fragmentation: The initial radical fragments can undergo further fragmentation. For instance, the semicarbazone side chain could decompose to release molecules such as ammonia (B1221849), carbon monoxide, and nitrogen.
Rearrangement and Recombination: The reactive fragments can rearrange and recombine to form a complex mixture of smaller molecules and polymeric materials.
The decomposition temperature of a substance is a key parameter indicating its thermal stability. wikipedia.org For example, in the study of fingerprints, the amino acid and urea components begin to degrade at 100°C, while lactic acid decomposition starts around 50°C. wikipedia.org
Coordination Chemistry and Metal Complex Formation with 2 Nitrophenyl Methylidene Aminourea
Ligand Design and Chelation Behavior of Aminourea Derivatives
The design of ligands is a cornerstone of coordination chemistry, dictating the geometry, stability, and reactivity of the resulting metal complexes. Aminourea derivatives, such as [(2-Nitrophenyl)methylidene]aminourea, are part of the broader class of Schiff bases, which are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. In this case, the reaction would be between 2-nitrobenzaldehyde (B1664092) and semicarbazide (B1199961) (aminourea).
The resulting ligand, this compound, possesses multiple donor atoms—specifically, the imine nitrogen, the carbonyl oxygen of the urea (B33335) moiety, and potentially the nitrogen atoms of the nitro group. This poly-dentate nature allows for the formation of stable chelate rings with metal ions, a critical feature in the design of robust metal complexes. The electron-withdrawing nature of the 2-nitrophenyl group is expected to significantly influence the electronic properties of the ligand, affecting the acidity of nearby protons and the electron density on the donor atoms. nih.gov This can, in turn, modulate the stability and reactivity of the metal complexes. nih.gov
Synthesis and Characterization of Metal-Compound Adducts
The synthesis of metal complexes with aminourea-type ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. For this compound, this would involve reacting the pre-synthesized ligand with various transition metal salts, such as those of copper(II), nickel(II), cobalt(II), and zinc(II), often in a 1:1 or 1:2 metal-to-ligand molar ratio. researchgate.net The synthesis of related semicarbazone ligands is achieved by reacting suitable aldehydes or ketones with semicarbazides. researchgate.net
Characterization of the resulting metal-ligand adducts relies on a suite of analytical techniques. Elemental analysis provides the empirical formula of the complexes, confirming the stoichiometry of the metal and ligand. Infrared (FT-IR) spectroscopy is crucial for identifying the coordination sites. A shift in the vibrational frequencies of the C=N (imine) and C=O (carbonyl) groups upon complexation indicates their involvement in bonding to the metal center. Furthermore, the appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy can be employed for diamagnetic complexes, such as those of Zinc(II), to further elucidate the structure of the complex in solution. nih.gov
Binding Modes and Coordination Geometries
Aminourea derivatives exhibit remarkable versatility in their binding modes, acting as neutral or anionic ligands. In many instances, semicarbazones coordinate to metal ions as neutral bidentate ligands, utilizing the imine nitrogen and the carbonyl oxygen as the donor atoms. nih.gov This results in the formation of a stable five-membered chelate ring.
However, depending on the reaction conditions and the nature of the metal ion, other coordination modes are possible. For example, the ligand can undergo deprotonation at the amide nitrogen to act as an anionic bidentate or even a tridentate ligand if another donor site is involved. The geometry of the resulting metal complexes is a direct consequence of the coordination number of the metal ion and the steric and electronic properties of the ligand. Common geometries observed for transition metal complexes with semicarbazone-type ligands include square planar, tetrahedral, and octahedral configurations. researchgate.netmdpi.com For instance, Ni(II) complexes with semicarbazones have been reported to be diamagnetic and adopt a square-planar geometry. nih.gov
Spectroscopic and Computational Analysis of Metal Complexes
The electronic and geometric properties of metal complexes are intricately linked. Spectroscopic techniques, in conjunction with computational modeling, provide deep insights into these characteristics.
Electronic and Geometric Structure of Metal-Compound Complexes
Electronic spectroscopy (UV-Vis) is a powerful tool for probing the electronic transitions within metal complexes. The spectra of these complexes typically display bands arising from intra-ligand transitions (π→π* and n→π*) and ligand-to-metal charge transfer (LMCT) transitions. researchgate.net The position and intensity of these bands provide information about the coordination environment and the nature of the metal-ligand bonding. The d-d transitions, although often weak, are particularly informative for understanding the geometry and ligand field splitting in transition metal complexes. rsc.org
Computational methods, such as Density Functional Theory (DFT), have become indispensable for corroborating experimental findings and providing a more detailed understanding of the electronic and geometric structures. researchgate.net DFT calculations can be used to optimize the geometry of the complexes, predict vibrational frequencies, and model the electronic absorption spectra, thereby aiding in the assignment of experimental bands. rsc.org For a ligand like this compound, computational studies could elucidate the influence of the electron-withdrawing nitro group on the electron distribution and the resulting metal-ligand bond strengths. nih.gov
Magnetic Properties and Spin State Analysis
The magnetic properties of transition metal complexes are determined by the number of unpaired electrons in the d-orbitals of the metal ion. whiterose.ac.uk Magnetic susceptibility measurements are the primary experimental technique used to determine the magnetic moment of a complex, which in turn reveals its spin state (high-spin or low-spin). nih.gov
For instance, Co(II), Cu(II), and Mn(II) complexes of semicarbazones are generally paramagnetic, indicating the presence of unpaired electrons, whereas Ni(II) complexes can be diamagnetic, consistent with a low-spin square planar geometry. nih.gov The spin state of a metal ion in a complex is a delicate balance between the ligand field splitting energy (Δ) and the electron pairing energy (P). whiterose.ac.uk Ligands that induce a large splitting of the d-orbitals favor low-spin states, while those that cause a smaller splitting result in high-spin states. whiterose.ac.uk Electron Paramagnetic Resonance (EPR) spectroscopy is another valuable technique for studying paramagnetic complexes, providing detailed information about the electronic environment of the unpaired electron(s). nih.gov
Catalytic Applications of Derived Metal Complexes
Metal complexes derived from Schiff base ligands are widely recognized for their catalytic activity in a variety of organic transformations. nih.gov The versatility in their coordination modes and the ability to fine-tune their electronic and steric properties make them attractive candidates for catalyst development. nih.gov The metal center in these complexes can act as a Lewis acid, activating substrates and facilitating reactions.
Complexes of aminourea derivatives have shown promise in various catalytic processes. The specific nature of the metal ion and the ligand structure dictates the type of reaction they can catalyze. For example, some complexes may be effective in oxidation or reduction reactions, while others might excel in carbon-carbon bond-forming reactions. The presence of the 2-nitrophenyl group in this compound could enhance the catalytic activity by influencing the redox potential of the metal center. nih.gov The development of catalysts based on such ligands is an active area of research, with potential applications in fine chemical synthesis and industrial processes. nih.gov
Homogeneous Catalysis Utilizing this compound-Metal Complexes
Homogeneous catalysis, where the catalyst and reactants are in the same phase, is a cornerstone of synthetic chemistry, enabling high efficiency and selectivity under mild reaction conditions. uu.nl Metal complexes of Schiff bases, including semicarbazones, are widely explored as homogeneous catalysts. uu.nl While specific studies focusing exclusively on this compound are limited, the catalytic behavior of closely related semicarbazone and other Schiff base complexes provides a strong indication of their potential.
Research on analogous systems has demonstrated that transition metal complexes of ligands similar to this compound can catalyze a variety of organic transformations. For instance, copper(II) and nickel(II) complexes of 3-nitrobenzaldehyde (B41214) semicarbazone have been synthesized and characterized, with the understanding that such complexes are potential candidates for catalytic applications. uu.nl Generally, the catalytic activity is attributed to the metal center, which is made more effective by the coordinating ligand. The ligand influences the solubility, stability, and steric and electronic environment of the metal ion, thereby fine-tuning its catalytic properties. researchgate.net
Common reactions where such complexes have shown promise include oxidation, reduction, and carbon-carbon coupling reactions. For example, palladium complexes of thiosemicarbazones, which are structurally related to semicarbazones, have been employed as catalysts in Heck and Suzuki-Miyaura cross-coupling reactions. researchgate.net The general principle involves the metal center cycling through different oxidation states to facilitate the reaction.
Table 1: Representative Homogeneous Catalytic Applications of Schiff Base-Metal Complexes
| Catalyst Type | Reaction | Substrates | Product Yield (%) | Reference |
| Palladium-Thiosemicarbazone Complex | Heck Reaction | Aryl bromides, n-butyl acrylate | Good to Excellent | researchgate.net |
| Copper(II)-NBD Complex | Antimicrobial Activity | Various pathogenic microorganisms | Not Applicable | researchgate.net |
| Ruthenium Complexes | C-H Activation | Various organic substrates | Not specified |
This table represents data for related Schiff base complexes to illustrate potential applications, as specific data for this compound is not extensively documented.
Heterogeneous Catalysis via Immobilized Metal Complexes
To overcome challenges associated with the separation and reuse of homogeneous catalysts, researchers often turn to heterogeneous catalysis, where the catalyst is in a different phase from the reactants. This is frequently achieved by immobilizing the metal complex onto a solid support. Potential supports include polymers, silica, zeolites, and metal-organic frameworks (MOFs).
While there is no specific research detailing the immobilization of this compound complexes, the principles of such a process are well-established. The ligand itself could be chemically modified to include a functional group that can be covalently attached to the support. Alternatively, the pre-formed complex could be encapsulated within the pores of a support material like a zeolite.
The advantages of heterogeneous catalysis include ease of catalyst recovery by simple filtration, which allows for recycling and reduces product contamination. For instance, palladium complexes have been immobilized on NHC-functionalized metal-organic frameworks to create efficient and reusable catalysts for coupling reactions. Similarly, copper complexes supported on titania have been used for the synthesis of imidazo[1,2-a]pyridines. It is plausible that this compound-metal complexes, if immobilized on a suitable support, could demonstrate similar catalytic activity and recyclability.
Table 2: Examples of Heterogeneous Catalysis with Immobilized Schiff Base-Type Complexes
| Catalyst System | Support Material | Catalytic Reaction | Key Advantage |
| Pd-NHC Complex | Metal-Organic Framework (MOF) | Heck and Sonogashira Coupling | Recyclable, high activity |
| Copper(I) Complex | Magnetic Nanoparticles (Fe₃O₄) | Synthesis of Imidazo[1,2-a]pyridines | Easy recovery with a magnet |
| Rhodium/Copper Complexes | Zeolites (USY, MCM41) | Hydrogenation, Cyclopropanation | Enhanced activity and selectivity |
This table provides examples from related systems to show the potential of immobilization, as specific examples for this compound are not available.
Mechanisms of Catalytic Transformations
Understanding the mechanism of a catalytic reaction is crucial for optimizing reaction conditions and designing more efficient catalysts. Mechanistic studies often involve a combination of experimental techniques (like in-situ spectroscopy and kinetic analysis) and computational methods (such as Density Functional Theory, DFT).
For catalytic reactions involving metal complexes of Schiff bases like this compound, the mechanism typically revolves around a catalytic cycle involving the central metal ion. For example, in a palladium-catalyzed cross-coupling reaction, the cycle generally includes the following key steps:
Oxidative Addition: The aryl halide substrate reacts with the low-valent palladium(0) complex, leading to a palladium(II) intermediate.
Transmetalation (for Suzuki-type reactions) or Carbopalladation (for Heck-type reactions): Another reactant (e.g., an organoboron compound or an alkene) coordinates to the palladium(II) center.
Reductive Elimination: The coupled product is expelled from the coordination sphere of the metal, regenerating the active palladium(0) catalyst, which can then enter another catalytic cycle.
The ligand, in this case, this compound, plays a critical role in stabilizing the various oxidation states of the metal and influencing the rates of the individual steps in the cycle. The electron-withdrawing nitro group on the phenyl ring can affect the electron density at the metal center, thereby modulating its reactivity. mdpi.comresearchgate.net DFT calculations on similar systems have been used to determine the geometries and energies of intermediates and transition states, providing insights into the rate-determining step of the reaction. For instance, in some copper/palladium co-catalyzed reactions, it has been found that transmetalation can have a high energy barrier, comparable to what was previously thought to be the sole rate-determining step.
Applications in Advanced Materials Science Mechanistic and Fundamental Focus
Supramolecular Assembly and Ordered Architectures
The ability of molecules to spontaneously organize into well-defined, ordered structures is a cornerstone of bottom-up nanotechnology and materials design. [(2-Nitrophenyl)methylidene]aminourea and its analogs are exemplary candidates for building such supramolecular assemblies due to the specific non-covalent interactions they can engage in.
The self-assembly of nitrophenyl semicarbazones is primarily governed by a combination of hydrogen bonding and π-π stacking interactions. The urea (B33335) and semicarbazone functionalities are excellent hydrogen bond donors and acceptors. Simultaneously, the electron-deficient nitrophenyl ring can participate in π-π stacking interactions with other aromatic systems.
Research on related nitro-substituted aromatic compounds has demonstrated the prevalence of these interactions in the solid state. For instance, studies on nitro-substituted chalcones and quinolines reveal that π-π stacking interactions are significant contributors to their crystal packing. mdpi.comnih.gov In some cases, these interactions can lead to the formation of well-defined supramolecular architectures like helices and one-dimensional chains. nih.gov The interplay between these non-covalent forces dictates the final, thermodynamically stable supramolecular structure.
| Interaction Type | Participating Functional Groups | Effect on Assembly |
| Hydrogen Bonding | Urea (-NH-CO-NH2), Semicarbazone (-C=N-NH-) | Directional, strong interactions leading to defined chains and networks. |
| π-π Stacking | Nitrophenyl Ring | Non-directional, weaker interactions contributing to crystal packing and stability. |
| C-H···O Interactions | Methylene/Aromatic C-H and Nitro/Carbonyl Oxygen | Weak, supplementary interactions that fine-tune the overall structure. mdpi.com |
Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which is largely achieved by controlling the intermolecular interactions. The hydrogen bonding capabilities of this compound are of particular interest in this field. The N-H groups of the urea moiety can act as hydrogen bond donors, while the carbonyl oxygen and the nitro group's oxygen atoms can act as acceptors.
Studies on aromatic formamides and salts of 1-(4-nitrophenyl)piperazine (B103982) have shown that such molecules can form infinite chains and complex loop structures through N-H···O hydrogen bonds. researchgate.netnih.gov The specific geometry and connectivity of these hydrogen bonds can be influenced by the presence and position of substituents on the aromatic ring. For example, the crystal structure of p-nitro formamido benzene (B151609) reveals a spiral-like wavy chain of hydrogen-bonded molecules. researchgate.net This ability to form predictable and robust hydrogen-bonded networks makes nitrophenyl semicarbazones promising building blocks for the rational design of crystalline materials with specific topologies and functionalities. The presence of the nitro group can also lead to the formation of quasi-aromatic hydrogen bonds, which can further stabilize the molecular conformation. mdpi.com
A study on p-nitrophenyl substituted semicarbazones highlighted the synthesis of various derivatives, indicating the feasibility of tuning the molecular structure to control these interactions. nih.gov
Integration into Polymeric Structures
While direct research on the use of this compound in polymerization is limited, the functional groups present in the molecule suggest its potential as a monomer or a cross-linker for creating functional polymers.
Theoretically, the aminourea moiety of this compound could participate in polymerization reactions. For instance, the terminal amino group could react with monomers containing functional groups like isocyanates or epoxides to form polyureas or epoxy resins, respectively. However, no specific studies demonstrating the use of this compound as a monomer have been found in the reviewed literature.
As a cross-linker, the bifunctional nature of the molecule could be exploited. Cross-linking is a process that connects polymer chains, leading to the formation of a three-dimensional network structure with enhanced mechanical and thermal stability. mdpi.comlibretexts.orgresearchgate.net The two N-H groups in the urea part of the molecule could potentially react with suitable functional groups on polymer backbones to create cross-links. General cross-linking methods include chemical reactions that form covalent bonds between polymer chains. mdpi.comyoutube.com
A more plausible application lies in the post-polymerization functionalization of polymer backbones. In this approach, a pre-existing polymer is modified to incorporate this compound units. This would imbue the polymer with the specific interaction capabilities of the nitrophenyl and semicarbazone groups. Such functionalization can be crucial for applications like creating materials for selective molecular recognition or sensing. While no studies have specifically used this compound for this purpose, the general strategy of functionalizing polymer backbones to introduce specific molecular interactions is well-established. wikipedia.org
Photoresponsive Materials Development
The presence of the nitroaromatic group in this compound suggests its potential for the development of photoresponsive materials. Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon light irradiation, is a key property for applications such as optical data storage and molecular switches. wikipedia.org
The nitro group is a strong electron-withdrawing group that can influence the electronic properties of a molecule and participate in photochemical reactions. wikipedia.org While direct evidence for the photoresponsive behavior of this compound is not available, related nitrophenyl derivatives have been investigated for their photophysical properties. For example, the fluorescence quantum yield of a 4-nitrophenyl substituted BODIPY dye was found to be significantly higher in nonpolar solvents, suggesting its potential for sensing applications. nih.gov Furthermore, the general class of hydrazones can undergo reversible E/Z isomerization around the C=N double bond upon light activation, which is a known mechanism for photochromism. wikipedia.org
The development of photoresponsive materials often involves incorporating photochromic moieties into a polymer matrix. This can be achieved by either copolymerizing a monomer containing the photochromic unit or by grafting the photochromic molecule onto a polymer backbone. The resulting materials can exhibit light-induced changes in their physical and chemical properties.
Photochromic and Photoresponsive Switching Mechanisms
The photochromic behavior of many organic molecules is predicated on reversible isomerization events, and hydrazone derivatives, including this compound, are no exception. The core of their photoresponsive nature lies in the E/Z (or trans/cis) isomerization around the carbon-nitrogen double bond (C=N). Upon absorption of electromagnetic radiation, typically in the UV or visible spectrum, the molecule can transition from its more stable ground state isomer to a higher-energy, metastable isomer. The reverse process can be triggered thermally or by irradiation with a different wavelength of light.
For nitrophenyl-substituted hydrazones, the presence of the electron-withdrawing nitro group (-NO2) on the phenyl ring is expected to significantly influence the electronic landscape of the molecule and, consequently, its photodynamic behavior. In the case of o-nitrophenyl compounds, a potential mechanism for photo-induced changes involves an excited-state intramolecular hydrogen transfer (ESIHT). In this process, a hydrogen atom is transferred from a nearby group to the nitro group in the excited state. While direct experimental studies on the photochromism of this compound are not extensively available in public literature, the foundational principles of related compounds suggest a likely pathway.
The molecular events can be hypothetically outlined as follows:
Photoexcitation: The molecule absorbs a photon, promoting it to an excited electronic state (e.g., from the S0 to the S1 state). The wavelength of light required for this transition is determined by the molecule's specific electronic structure.
Isomerization/Intramolecular Rearrangement: In the excited state, the energy barrier for rotation around the C=N double bond is significantly lower, facilitating the E to Z (or vice versa) isomerization. Concurrently, or as an alternative pathway, an intramolecular hydrogen transfer from the aminourea moiety to the ortho-positioned nitro group could occur, leading to the formation of a transient aci-nitro tautomer. This tautomer would possess a distinctly different electronic absorption spectrum from the original molecule.
Relaxation/Reversion: The molecule can then relax back to its ground electronic state in the new isomeric form. This new isomer may have a different color, which is the basis of photochromism. The return to the original, more stable isomer can occur spontaneously over time (thermal relaxation) or can be accelerated by exposing the molecule to a different wavelength of light (photochemical reversion).
The specific dynamics, including the quantum yield of the photoisomerization and the lifetime of the metastable state, are intrinsically linked to the molecular structure and the surrounding environment (e.g., solvent polarity).
Fundamental Principles for Optical and Sensing Material Design
The design of advanced optical and sensing materials hinges on the ability to predictably control their properties with external stimuli. The photoresponsive nature of molecules like this compound provides a fundamental basis for such designs, even in the absence of specific, documented applications.
The key principles for designing materials based on this compound would involve:
Modulation of Optical Properties: The change in conjugation and electronic structure upon photoisomerization leads to a shift in the absorption spectrum. This principle can be harnessed to create materials for optical filters, smart windows, or rewritable optical data storage. The difference in the absorption maxima (λmax) between the two isomeric states is a critical parameter for these applications.
Geometric Switching for Host-Guest Systems: The significant change in molecular geometry during E/Z isomerization can be used to control the binding and release of guest molecules. If this compound is incorporated into a larger host structure, such as a polymer or a metal-organic framework, light can be used as a trigger to alter the host's cavity size or binding affinity, enabling the development of light-controlled release systems or chemical sensors.
Perturbation of Bulk Material Properties: When embedded in a polymer matrix or liquid crystal, the collective isomerization of many individual molecules can lead to macroscopic changes in the material's properties. For example, the change in molecular shape and dipole moment can alter the polarity, solubility, and mechanical properties of a polymer film. This principle is fundamental to the design of photo-actuators, photo-switchable adhesives, and materials with tunable surface wettability.
The presence of the nitro group and the aminourea moiety also offers sites for further chemical modification. By tuning the electronic properties through the introduction of different substituents on the phenyl ring or by modifying the aminourea group, it is possible to fine-tune the photoresponsive characteristics. For instance, adding electron-donating or electron-withdrawing groups can shift the absorption wavelengths and influence the thermal stability of the isomers, allowing for the rational design of materials with specific operational parameters.
Environmental Fate and Degradation Mechanisms Academic and Mechanistic Focus
Photodegradation Pathways and Kinetics in Environmental Analogues
The presence of the nitro group on the phenyl ring makes [(2-Nitrophenyl)methylidene]aminourea susceptible to photochemical transformations in the environment.
Identification of Photoproducts and Reaction Intermediates
Direct photolysis of nitroaromatic compounds is a significant degradation pathway. For compounds containing a nitro group ortho to a group with an abstractable hydrogen, such as a hydroxyl or amino group, intramolecular hydrogen transfer can occur upon irradiation. This can lead to the formation of intermediates like aci-nitro species or nitronic acids. For instance, the photolysis of 2-nitrophenol (B165410) is known to produce nitrous acid (HONO). While specific photoproducts for this compound are not extensively documented, it is plausible that similar intramolecular reactions could occur.
The photochemistry of thiosemicarbazones, which are structurally analogous to semicarbazones, has been investigated. Upon UV-A irradiation, these compounds can form transient species, including S-centered neutral radicals, through processes like proton-coupled electron transfer. rsc.org Complexation with metal ions has been shown to increase the photostability of these molecules. rsc.org
Table 1: Potential Photodegradation Intermediates of Related Compounds
| Original Compound/Functional Group | Intermediate Species | Proposed Mechanism |
|---|---|---|
| 2-Nitrophenol | Nitrous Acid (HONO) | Intramolecular hydrogen transfer |
| 1-(2-Nitrophenyl)ethyl sulfate | Nitronic acid | Photo-induced rearrangement |
Kinetic Studies of Light-Induced Transformations
Kinetic studies of the photodegradation of related compounds indicate that the process can follow pseudo-first-order kinetics. The rate of degradation is influenced by factors such as the pH of the medium and the presence of photosensitizers. For example, the photodegradation of p-nitrophenol in the presence of ZnO-ZnS heterostructures follows pseudo-first-order kinetics. researchgate.net Theoretical studies on the ozonation of p-nitrophenol have shown that the reaction rate is significantly higher with hydroxyl radicals (•OH) compared to ozone alone, highlighting the importance of reactive oxygen species in light-induced transformations. nih.gov
Chemical Degradation Studies (e.g., Hydrolysis, Oxidation, Reduction in Model Systems)
Hydrolysis
The hydrolytic stability of the semicarbazone linkage (C=N-NH-C(O)NH2) is a key factor in the persistence of this compound in aqueous environments. Generally, hydrazones are more stable to hydrolysis than the corresponding imines (Schiff bases). researchgate.net However, the susceptibility to hydrolysis in arylsemicarbazones is influenced by the electronic properties of the substituents on the aromatic ring. nih.gov A study on various arylsemicarbazones found that the presence of a hydroxyl group at the ortho position increased the susceptibility to hydrolysis. nih.gov The hydrolysis of semicarbazide (B1199961) itself can be catalyzed by enzymes such as urease. nih.gov
Oxidation
The semicarbazone moiety can undergo oxidative cyclization. For instance, substituted benzaldehyde (B42025) semicarbazones can be oxidized by bromine in the presence of a base or by lead tetra-acetate to yield 2-amino-1,3,4-oxadiazoles. rsc.org Electrochemical oxidation represents another potential degradation pathway for semicarbazones. researchgate.net
The nitroaromatic portion of the molecule can also be subject to oxidation, though this is generally less facile than reduction.
Reduction
The reduction of the nitro group is a common and well-documented transformation for nitroaromatic compounds under various environmental conditions. nih.govnih.gov This process typically proceeds via nitroso and hydroxylamino intermediates to form the corresponding amine, 2-aminobenzaldehyde (B1207257) semicarbazone in this case. This transformation can be achieved using various chemical reducing agents and is also a primary step in microbial degradation.
Table 2: Summary of Potential Chemical Degradation Reactions
| Degradation Type | Reactant Functional Group | Potential Products |
|---|---|---|
| Hydrolysis | Semicarbazone | 2-Nitrobenzaldehyde (B1664092), Semicarbazide |
| Oxidation | Semicarbazone | 2-Amino-5-(2-nitrophenyl)-1,3,4-oxadiazole |
Biodegradation Studies (at the molecular transformation level, not environmental impact assessment)
The recalcitrance of nitroaromatic compounds to biodegradation is well-known; however, various microorganisms have evolved pathways to metabolize these substances. nih.govresearchgate.net
Enzyme-Mediated Transformations of Functional Groups
The biodegradation of nitroaromatic compounds is often initiated by nitroreductases, which catalyze the reduction of the nitro group. nih.gov This is typically a co-metabolic process requiring an external carbon source. nih.gov Other enzymatic systems, such as monooxygenases and dioxygenases, can also act on the aromatic ring, leading to hydroxylation and subsequent ring cleavage. nih.gov For example, 2-nitrophenol can be oxidized by a monooxygenase to catechol, with the elimination of nitrite. nih.gov
The semicarbazone portion can also be subject to enzymatic transformation. Urease has been shown to catalyze the hydrolysis of semicarbazide, a potential hydrolysis product of this compound. nih.gov
Microbial Transformation Pathways in Controlled Environments
Microbial metabolism of nitroaromatic compounds can proceed through two main routes: reductive and oxidative pathways.
Reductive Pathway : This is the more common pathway, where the nitro group is reduced to a hydroxylamino group and then to an amino group. The resulting amino-aromatic compound may be further degraded or may polymerize. nih.govnih.gov
Oxidative Pathway : Some bacteria can directly oxidize the aromatic ring of nitroaromatic compounds. For example, Pseudomonas putida can oxidize 2-nitrophenol to catechol, which is then funneled into the β-ketoadipate pathway for central metabolism. nih.gov
The ability of microorganisms to utilize nitrophenols as a sole source of carbon and energy has been demonstrated, indicating that complete mineralization is possible. nih.govresearchgate.net While specific studies on the microbial transformation of this compound are scarce, the extensive literature on the biodegradation of nitroaromatic compounds suggests that this molecule would likely undergo initial reduction of the nitro group, potentially followed by hydrolysis of the semicarbazone linkage and subsequent degradation of the individual components.
Table 3: Microbial Degradation Pathways of Related Nitroaromatic Compounds
| Compound | Microorganism | Initial Transformation | Key Intermediates |
|---|---|---|---|
| 2-Nitrophenol | Pseudomonas putida | Oxidation (Monooxygenase) | Catechol, Nitrite |
| 3-Nitrophenol | Pseudomonas putida | Reduction (Nitroreductase) | 3-Hydroxylaminophenol |
| Nitroaromatics | Anaerobic Bacteria | Reduction | Nitroso and hydroxylamino intermediates, Amines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
